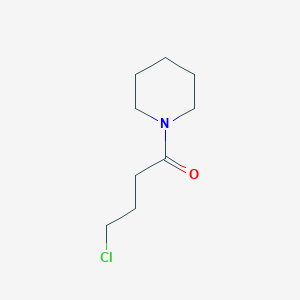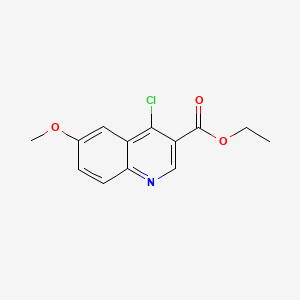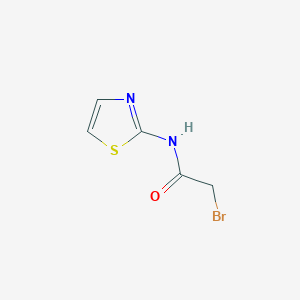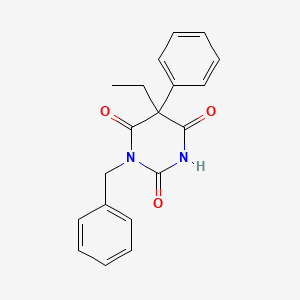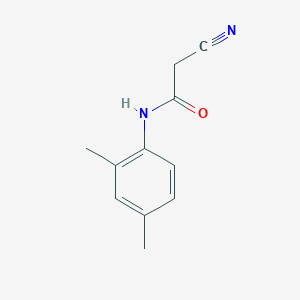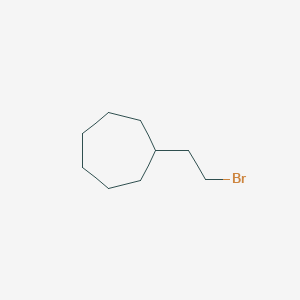
(2-Bromoethyl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes, has been achieved through the reduction of bromomethyl cycloheptenes. This process involves the use of tributyltin hydride, showcasing a method that could potentially be adapted for synthesizing (2-Bromoethyl)cycloheptane (Maccorquodale & Walton, 1989). Additionally, cyclisation reactions of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes have been explored, indicating alternative routes for synthesizing related compounds (Hindson, Maccorquodale, & Walton, 1993).
Molecular Structure Analysis
The molecular structure of cycloheptane, closely related to (2-Bromoethyl)cycloheptane, has been studied using electron diffraction. This study revealed a twist-chair/chair mixture as the predominant form, providing insights into the molecular geometry that could be expected for substituted cycloheptanes (Dillen & Geise, 1979).
Chemical Reactions and Properties
Cyclisation reactions play a crucial role in the chemistry of (2-Bromoethyl)cycloheptane and its derivatives. For example, the cyclisation of 5-bromomethyl-cycloheptene to form bicyclo[3.2.1]octane involves a radical intermediate, suggesting similar potential pathways for (2-Bromoethyl)cycloheptane reactions (Maccorquodale & Walton, 1989).
Physical Properties Analysis
The physical properties of cycloalkanes, including those similar to (2-Bromoethyl)cycloheptane, have been extensively studied. Research on cycloheptane provides valuable data on structural and vibrational properties that can be extrapolated to understand the physical characteristics of (2-Bromoethyl)cycloheptane (Dillen & Geise, 1979).
Chemical Properties Analysis
The chemical properties of (2-Bromoethyl)cycloheptane derivatives have been explored through studies on bromination reactions and the formation of cyclopropanes, indicating the compound's reactivity and potential for forming various chemical structures (Han et al., 1999). These studies shed light on the reactivity of the bromine atom in (2-Bromoethyl)cycloheptane and its impact on molecular transformation.
科学的研究の応用
1. Structural and Molecular Properties
(2-Bromoethyl)cycloheptane, a derivative of cycloheptane, plays a role in studying the reactivity, stability, and intramolecular interactions of cycloalkanes and their derivatives. This research provides insight into the structural and electronic properties essential for synthesizing natural products and pharmacologically active intermediates (Unimuke et al., 2022).
2. Synthesis of Cycloalkane Derivatives
The compound has been utilized in the synthesis of various cycloalkane derivatives. For example, an efficient method for synthesizing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes using a sulfonium salt derived from (2-bromoethyl)cycloheptane demonstrates its application in creating complex organic structures (Nambu et al., 2016).
3. Electrochemical Applications
Bromide ions, including those derived from (2-bromoethyl)cycloheptane, are used as redox mediators in electrochemical reactions. This application is significant for facilitating oxidative reactions in non-conductive phases, such as cyclohexane (Takahashi et al., 2014).
4. Applications in Natural Product Synthesis
(2-Bromoethyl)cycloheptane and related bromo derivatives are pivotal in the synthesis of compounds with potential biological, medicinal, and material applications. Their use in palladium-catalyzed cross-coupling conditions has been particularly noted for advancing bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
5. Liquid Crystal Synthesis
Research into the synthesis and transformation of cyclohex-2-enones, involving 2-bromoethyl derivatives, has led to the development of new liquid crystalline cyclohexene and cyclohexane derivatives. This highlights its importance in materials science (Bezborodov et al., 2002).
特性
IUPAC Name |
2-bromoethylcycloheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWUUIKFHYDTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945233 |
Source


|
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethyl)cycloheptane | |
CAS RN |
22579-30-2 |
Source


|
| Record name | NSC18972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromoethyl)cycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
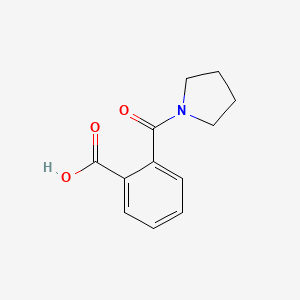
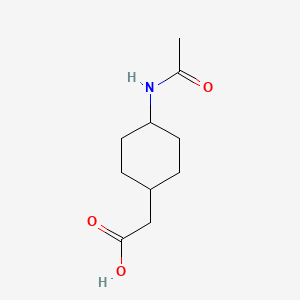

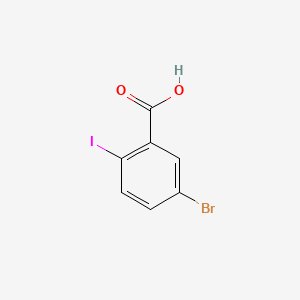

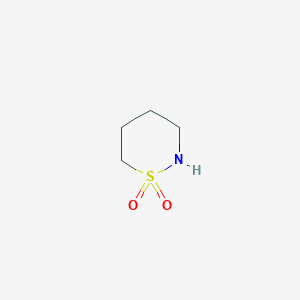

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
